molecular formula C18H20N4O4S B451043 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{4-[(methylamino)sulfonyl]phenyl}-2-furamide

5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{4-[(methylamino)sulfonyl]phenyl}-2-furamide

Cat. No.: B451043
M. Wt: 388.4g/mol
InChI Key: YPMMEPLXPKZOAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{4-[(methylamino)sulfonyl]phenyl}-2-furamide is a complex organic compound that features a pyrazole ring, a sulfonamide group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{4-[(methylamino)sulfonyl]phenyl}-2-furamide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved by the cyclocondensation of 3,5-dimethyl-1H-pyrazole with appropriate aldehydes or ketones.

    Attachment of the furan ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction.

    Introduction of the sulfonamide group: This step involves the reaction of the intermediate with sulfonyl chlorides in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine.

    Substitution: The furan ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Products may include various oxidized derivatives of the pyrazole ring.

    Reduction: The primary product would be the corresponding amine derivative.

    Substitution: Substituted furans with halogen atoms or other electrophiles.

Scientific Research Applications

5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{4-[(methylamino)sulfonyl]phenyl}-2-furamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of sulfonamide-containing compounds with biological targets.

Mechanism of Action

The mechanism of action of 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{4-[(methylamino)sulfonyl]phenyl}-2-furamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the pyrazole and furan rings can participate in π-π interactions with aromatic residues.

Comparison with Similar Compounds

Similar Compounds

    5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{4-[(methylamino)sulfonyl]phenyl}-2-thiopheneamide: Similar structure but with a thiophene ring instead of a furan ring.

    5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{4-[(methylamino)sulfonyl]phenyl}-2-pyrroleamide: Similar structure but with a pyrrole ring instead of a furan ring.

Uniqueness

The uniqueness of 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{4-[(methylamino)sulfonyl]phenyl}-2-furamide lies in its combination of a pyrazole ring, a sulfonamide group, and a furan ring, which imparts specific chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C18H20N4O4S

Molecular Weight

388.4g/mol

IUPAC Name

5-[(3,5-dimethylpyrazol-1-yl)methyl]-N-[4-(methylsulfamoyl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C18H20N4O4S/c1-12-10-13(2)22(21-12)11-15-6-9-17(26-15)18(23)20-14-4-7-16(8-5-14)27(24,25)19-3/h4-10,19H,11H2,1-3H3,(H,20,23)

InChI Key

YPMMEPLXPKZOAZ-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1CC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC)C

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC)C

Origin of Product

United States

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